4-methoxy-N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
Description
The compound 4-methoxy-N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a methoxy-substituted benzene ring, a 2-methoxyphenyl group, and a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl moiety . Its structure combines sulfonamide functionality with aromatic and heterocyclic components, which are critical for modulating physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-18-9-11-20(12-10-18)26-27-23(19(2)33-26)17-28(24-7-5-6-8-25(24)32-4)34(29,30)22-15-13-21(31-3)14-16-22/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFSDHENJKXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
4-methoxy-N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The dicarboxamide groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
4-methoxy-N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Sulfonamide Derivatives
N-(4-Methoxyphenyl)benzenesulfonamide (Compound B)
- Comparison : The absence of the oxazole and second methoxyphenyl group in Compound B reduces steric bulk and lipophilicity compared to Compound A. This may result in lower membrane permeability but higher aqueous solubility.
- Applications : Sulfonamides like Compound B are often studied for antimicrobial or anti-inflammatory activity due to their ability to inhibit carbonic anhydrase or cyclooxygenase .
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-Oxadiazol-2-yl]Ethyl}-4-Methyl-Benzene-1-Sulfonamide (Compound C)
- Structure : Features an oxadiazole ring (1,3,4-oxadiazole) with a 4-chlorobenzylsulfanyl group .
- The 4-chlorobenzyl group introduces electronegativity, which may enhance binding to hydrophobic enzyme pockets.
- Research Findings: Oxadiazoles are known for metabolic stability and are frequently explored in anticancer and antimicrobial agents .
Heterocyclic Sulfonamide Derivatives
5-(4,4-Dimethyl-1,1,3-Trioxo-1,2-Thiazolidin-2-yl)-2-Methoxy-N-[(4-Methoxyphenyl)Methyl]Benzene-1-Sulfonamide (Compound D)
- Structure: Contains a thiazolidinone ring (1,2-thiazolidin-3-one) with dual sulfonyl groups .
- Comparison: The thiazolidinone moiety in Compound D introduces a sulfur atom and a ketone group, increasing conformational rigidity compared to the oxazole in Compound A. This may affect binding specificity in enzyme inhibition.
- Spectral Data: IR spectra of similar thiazolidinones show strong C=O stretches (~1700 cm⁻¹), absent in oxazole-containing compounds .
N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methyl)-4-Chlorobenzene-1-Sulfonamide (Compound E)
Comparative Data Table
Research Findings and Mechanistic Insights
- Tautomerism : Compounds with triazole-thione moieties (e.g., analogues in ) exhibit tautomerism, affecting their electronic profiles and reactivity. Compound A’s oxazole ring lacks this property, favoring stability in neutral conditions .
- Spectral Signatures : IR spectra of sulfonamides with C=S groups (e.g., 1243–1258 cm⁻¹ in ) differ from those with C=O or S=O stretches, aiding structural differentiation .
- Bioactivity Trends : Sulfonamides with electron-withdrawing groups (e.g., chlorine in Compound C) often show enhanced enzyme inhibition, while methoxy groups (as in Compound A) may improve solubility and reduce toxicity .
Biological Activity
The compound 4-methoxy-N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide , also known by its ChemDiv Compound ID A0070465, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial and antifungal activities, cytotoxicity against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a complex arrangement of methoxy and oxazole groups, which are critical for its biological activity. The presence of the sulfonamide group is particularly noteworthy as it contributes to the compound's pharmacological properties.
Antibacterial and Antifungal Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli range from 4.69 to 156.47 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity has been documented with MIC values against Candida albicans ranging from 16.69 to 78.23 µM . These findings suggest that the compound could be a promising candidate for further development in antimicrobial therapies.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that certain benzoxazole derivatives exhibit elevated cytotoxic activity when specific substituents are present . Although specific data on our compound is limited, its structural similarities to other active compounds suggest potential anticancer properties warranting further investigation.
Case Studies
A notable study by Murugavel et al. explored a related sulfonamide's antimicrobial properties through both experimental and computational methods . The study highlighted how modifications in the molecular structure could enhance biological activity, emphasizing the need for systematic exploration of derivatives like our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
